LY 303511
Description
Historical Context as an Analogue of LY294002 for Phosphoinositide 3-Kinase (PI3K) Studies
LY 303511 is recognized as a structural analogue of LY294002, a well-established inhibitor of phosphoinositide 3-kinase (PI3K) hznu.edu.cnnih.govwikipedia.orgfishersci.ca. Both compounds share a chromen-4-one scaffold citeab.com. The key structural difference between this compound and LY294002 lies in a substitution of an oxygen atom for a nitrogen-hydrogen (NH) group within the morpholine (B109124) ring of LY294002 wikipedia.orgfishersci.ca. This subtle chemical modification significantly alters its interaction with PI3K, making this compound a crucial tool in discerning PI3K-dependent and independent cellular events wikipedia.org.
Role as a Negative Control in PI3K-Dependent Pathway Investigations
In the realm of PI3K research, this compound serves as a vital negative control compound for LY294002 hznu.edu.cnnih.govfishersci.caciteab.comciteab.comfishersci.calaboratorynotes.comtranscriptionfactor.orgtranscriptionfactor.orgfishersci.dk. Unlike LY294002, this compound does not exhibit inhibitory effects on the PI3K pathway hznu.edu.cnnih.govwikipedia.orgfishersci.caciteab.comciteab.comfishersci.calaboratorynotes.comtranscriptionfactor.orgtranscriptionfactor.orgfishersci.dkwikipedia.orgmdpi.com. This characteristic allows researchers to differentiate between specific PI3K inhibition-mediated effects and other, non-specific biological activities that might be attributed to the chemical structure shared by both compounds hznu.edu.cn. Studies have consistently demonstrated that while LY294002 and wortmannin (B1684655) effectively inhibit PI3K activity, this compound remains inactive against this enzyme, thereby validating its use as a control in PI3K-centric investigations hznu.edu.cnlaboratorynotes.com.
Evolution of Research Focus to PI3K-Independent Biological Activities
Despite its initial role as a negative control for PI3K studies, a growing body of evidence has shifted the research focus towards the intrinsic PI3K-independent biological activities of this compound fishersci.catranscriptionfactor.orgtranscriptionfactor.orgfishersci.dkciteab.com. Early observations of LY294002's effects independent of PI3K inhibition prompted investigations into this compound's own pharmacological profile nih.govfishersci.caciteab.comtranscriptionfactor.orgtranscriptionfactor.orgfishersci.dk. This evolution in understanding revealed that this compound exerts its biological effects through pathways distinct from PI3K, particularly in inhibiting cell proliferation nih.govciteab.comlaboratorynotes.comwikipedia.org.
Significance of this compound in Probing Novel Cellular Signaling Pathways
This compound has proven significant in uncovering and probing a variety of novel cellular signaling pathways, independent of its historical association with PI3K. Its diverse biological activities include:
Ion Channel Modulation: this compound has been shown to block voltage-gated potassium (Kv) channels with an IC50 of 64.6 µM nih.govwikipedia.orgciteab.comlaboratorynotes.com. It also reversibly blocks K+ currents in MIN6 insulinoma cells with an IC50 of 64.6 ± 9.1 µM wikipedia.orglaboratorynotes.com.
Inflammatory and Immune Responses: The compound inhibits IL-1β-stimulated NF-κB activation, leading to an attenuation of monocyte chemoattractant protein-1 (MCP-1) expression nih.govciteab.com.
Cell Proliferation and Cell Cycle Regulation: this compound exhibits antiproliferative effects nih.govciteab.comciteab.comlaboratorynotes.comwikipedia.org. It significantly reduces the fraction of cells in the S phase and induces G1 and G2/M cell cycle arrest in certain cell lines, a mechanism distinct from that of rapamycin (B549165) fishersci.calaboratorynotes.comwikipedia.org.
Epigenetic Regulation: Research has identified this compound as an inhibitor of the BET bromodomain proteins, specifically BRD2, BRD3, and BRD4 nih.govciteab.comciteab.com. This indicates its involvement in epigenetic mechanisms, which are structurally unrelated to PI3K citeab.com.
mTOR and Kinase Inhibition: this compound inhibits mTOR-dependent phosphorylation of S6K, similar to the known mTOR inhibitor rapamycin, but notably without inhibiting PI3K-dependent Akt phosphorylation laboratorynotes.comwikipedia.org. Furthermore, it inhibits casein kinase 2 (CK2) activity, a kinase involved in G1 and G2/M progression fishersci.cawikipedia.org.
Gap Junctional Intercellular Communication (GJIC): Both LY294002 and LY303511 have been observed to increase homotypic GJIC, an effect found to be independent of PI3K/AKT inhibition and linked to an increase in protein kinase A (PKA) activity fishersci.calaboratorynotes.com. PKA blockade by H89 decreased this LY303511-mediated increase in GJIC fishersci.ca.
Apoptosis Sensitization: this compound enhances the sensitivity of various cancer cell lines (e.g., SHEP-1 neuroblastoma, HeLa, SY5Y neuroblastoma, T98G glioblastoma, Jurkat leukemia, CEM myelogenous leukemia, and HT29 colorectal carcinoma cells) to TRAIL-induced apoptosis wikipedia.orglaboratorynotes.comtranscriptionfactor.orgfishersci.dkcenmed.comdoi.org. This sensitization mechanism involves the production of intracellular hydrogen peroxide (H2O2), activation of mitogen-activated protein kinases (MAPKs) such as JNK and ERK, upregulation of death receptors (DR4 and DR5), and amplification of caspase activity transcriptionfactor.orgtranscriptionfactor.orgfishersci.dkdoi.org.
Serotonin (B10506) Signaling: Recent studies suggest that this compound can suppress cAMP signals initiated by serotonin 5-HT4 receptors and trigger agonist-like Ca2+ transients in cells expressing serotonin 5-HT2C receptors, potentially through direct interaction with these G protein-coupled receptors mdpi.comciteab.com.
In Vivo Antineoplastic Actions: Beyond in vitro effects, this compound has demonstrated the ability to inhibit the growth of human prostate adenocarcinoma tumor implants in athymic mice, highlighting its potential therapeutic relevance laboratorynotes.comwikipedia.org.
The multifaceted activities of this compound underscore its importance as a probe for dissecting complex cellular signaling networks, moving beyond its initial characterization as merely a PI3K negative control.
Key Research Findings for this compound
| Activity / Target | IC50 / Effect | Reference |
| Voltage-gated Potassium (Kv) channels | 64.6 µM | nih.govwikipedia.orgciteab.comlaboratorynotes.com |
| K+ currents in MIN6 insulinoma cells | 64.6 ± 9.1 µM | wikipedia.orglaboratorynotes.com |
| IL-1β-stimulated NF-κB activation | Inhibition, attenuating MCP-1 expression | nih.govciteab.com |
| Cell Proliferation | Antiproliferative | nih.govciteab.comciteab.comlaboratorynotes.comwikipedia.org |
| Cell Cycle Progression | Reduced S phase, G1 and G2/M arrest (at 100 μM) | laboratorynotes.comwikipedia.org |
| BET Bromodomain proteins (BRD2, BRD3, BRD4) | Inhibition of acetyl-lysine binding of first BD | nih.govciteab.comciteab.com |
| mTOR-dependent phosphorylation of S6K | Inhibition | laboratorynotes.comwikipedia.org |
| Casein Kinase 2 (CK2) activity | Inhibition | fishersci.cawikipedia.org |
| Protein Kinase A (PKA) activity | Increased activity | fishersci.calaboratorynotes.com |
| TRAIL-induced apoptosis sensitization | Enhanced (via H2O2, MAPK, DR upregulation) | wikipedia.orglaboratorynotes.comtranscriptionfactor.orgtranscriptionfactor.orgfishersci.dkcenmed.comdoi.org |
| Intracellular Hydrogen Peroxide (H2O2) production | Induced | transcriptionfactor.orgfishersci.dk |
| Serotonin 5-HT4 receptors | Suppressed cAMP signals | mdpi.comciteab.com |
| Serotonin 5-HT2C receptors | Elicited Ca2+ transients | mdpi.comciteab.com |
| Human prostate adenocarcinoma tumor implants | Inhibited growth (in vivo) | laboratorynotes.comwikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGMBNBKCDCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165632 | |
| Record name | LY 303511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-38-8 | |
| Record name | LY 303511 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 303511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action and Target Identification
Direct Molecular Target Engagement
Mammalian Target of Rapamycin (B549165) (mTOR) Kinase Inhibition
LY 303511 functions as a potent inhibitor of mammalian Target of Rapamycin (mTOR), influencing cell proliferation through both mTOR-dependent and non-mTOR-dependent pathways xcessbio.comnih.govglpbio.comresearchgate.nettargetmol.com. Unlike its structural counterpart LY294002, this compound's inhibitory effects on cellular processes are primarily independent of PI3K activity xcessbio.comarctomsci.comnih.govglpbio.comresearchgate.nettocris.comnih.gov. This compound has been shown to inhibit mTOR-dependent phosphorylation of p70 S6 Kinase (S6K) nih.govresearchgate.nettargetmol.cnresearchgate.net. Furthermore, in human lung epithelial adenocarcinoma (A549) cells, this compound reduces G2/M progression and suppresses G2/M-specific cyclins, a characteristic that differentiates its action from that of rapamycin nih.govresearchgate.net.
Modulation of p70 S6 Kinase (S6K) Phosphorylation
A key downstream effect of this compound's mTOR inhibition is the modulation of p70 S6 Kinase (S6K) phosphorylation. This compound specifically inhibits the mTOR-dependent phosphorylation of S6K at Thr389 nih.govresearchgate.nettargetmol.cnresearchgate.net. This effect has been observed in various cellular models, including human lung epithelial adenocarcinoma (A549) cells and primary pulmonary artery smooth muscle (PASM) cells nih.govresearchgate.netresearchgate.net. Similar to rapamycin, this compound dose-dependently decreases both basal and serum-stimulated S6K phosphorylation in PASM cells researchgate.net. The phosphorylation of S6K at Thr389 is crucial for its kinase function and is closely correlated with p70 kinase activity in vivo cellsignal.cn. Consequently, the inhibition of p70 S6K activation by this compound can lead to a reduction in ribosomal protein S6 phosphorylation, thereby impacting protein synthesis and cell cycle progression sdbonline.org.
Voltage-Gated Potassium (Kv) Channel Blockade
Beyond its effects on mTOR, this compound also acts as a blocker of voltage-gated potassium (Kv) channels rndsystems.comtocris.comtargetmol.cnabcam.comsmallmolecules.com. It reversibly inhibits K+ currents in a dose-dependent manner medchemexpress.commedchemexpress.comxcessbio.comarctomsci.com.
Specific Kv Channel Subtypes (e.g., Kv2.1, Kv1.4 in Beta-Cells)
This compound has been shown to affect specific Kv channel subtypes highly expressed in pancreatic beta-cells, namely Kv2.1 and Kv1.4 medchemexpress.comxcessbio.comarctomsci.comchemicalbook.comresearchgate.netscholaris.ca. In tsA201 cells transfected with Kv2.1, a concentration of 100 µM this compound reversibly inhibits currents by 41% medchemexpress.comxcessbio.comarctomsci.comchemicalbook.comresearchgate.net. Research suggests that this compound and LY294002 block the same population of Kv channel subtypes, indicating that the oxygen-nitrogen substitution in this compound plays a functional role in its direct inhibition of Kv currents scholaris.ca.
Inhibition Constants (IC50 Values) in Cellular Models
Detailed research findings have established the inhibition constants for this compound's effect on Kv channels. In MIN6 insulinoma cells, this compound reversibly blocks K+ currents with an IC50 value of 64.6 ± 9.1 µM medchemexpress.commedchemexpress.comxcessbio.comarctomsci.comtocris.comabcam.comsmallmolecules.comscholaris.camedchemexpress.com. At a higher concentration of 500 µM, a maximal inhibition of approximately 90% of K+ currents was observed in MIN6 cells medchemexpress.comxcessbio.comarctomsci.com.
Table 1: Inhibition Constants (IC50) for this compound on Kv Channels
| Target/Cellular Model | IC50 (µM) | Maximal Inhibition | Reference |
| K+ currents in MIN6 insulinoma cells | 64.6 ± 9.1 | ~90% at 500 µM | medchemexpress.commedchemexpress.comxcessbio.comarctomsci.comtocris.comabcam.comsmallmolecules.comscholaris.camedchemexpress.com |
| Kv2.1-transfected tsA201 cells | N/A (41% inhibition at 100 µM) | 41% at 100 µM | medchemexpress.comxcessbio.comarctomsci.comchemicalbook.comresearchgate.net |
Casein Kinase 2 (CK2) Activity Inhibition
This compound also demonstrates inhibitory activity against Casein Kinase 2 (CK2) nih.govresearchgate.netnih.govtargetmol.cnosti.govebiohippo.comgoogleapis.com. This inhibition of CK2 activity is consistent with the compound having additional mTOR-independent kinase targets nih.govresearchgate.net. CK2 is a critical enzyme known to regulate progression through both the G1 and G2/M phases of the cell cycle nih.govresearchgate.net.
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
This compound is recognized for its inhibitory activity against Bromodomain and Extra-Terminal Domain (BET) proteins rndsystems.comtocris.comnih.govgoogle.comgoogle.comacs.org. This inhibitory effect has been confirmed through quantitative chemoproteomic profiling nih.govacs.org. Importantly, the BET bromodomain proteins represent a family of targets structurally distinct from PI3K, highlighting a unique aspect of this compound's mechanism of action nih.govacs.org.
Research indicates that this compound specifically inhibits the BET bromodomain proteins BRD2, BRD3, and BRD4 rndsystems.comtocris.comnih.govgoogle.comgoogle.comacs.org. These proteins are crucial "readers" of histone lysine (B10760008) acetylation, playing significant roles in chromatin biology and gene transcription acs.orgnih.gov.
The inhibitory mechanism of this compound involves the competitive inhibition of acetyl-lysine binding to the first bromodomain (BD1) of BET proteins, including BRD2, BRD3, and BRD4, within cell extracts nih.govacs.orgacs.org. However, it does not inhibit the second bromodomain (BD2) nih.govacs.org. X-ray crystallography studies have demonstrated that the chromen-4-one scaffold, a core structural feature of this compound, functions as a novel bromodomain pharmacophore nih.govacs.org. This interaction disrupts the recognition of acetylated lysine residues, thereby modulating the function of these epigenetic reader proteins acs.orgnih.gov.
Cellular Signaling Pathway Modulation
This compound significantly modulates cellular signaling pathways, primarily through its impact on the intracellular redox state.
This compound (also referred to as LY30) has been shown to induce the generation of reactive oxygen species (ROS), which can profoundly alter the cellular redox state nih.govnih.govresearchgate.net.
A key finding is that this compound induces the production of high levels of intracellular hydrogen peroxide (H2O2) nih.govaacrjournals.orgnih.govresearchgate.netaacrjournals.org. This effect has been observed in various cancer cell lines, including LNCaP prostate carcinoma cells, SHEP-1 neuroblastoma cells, and HeLa cells aacrjournals.orgnih.govresearchgate.netaacrjournals.org. Notably, this induction of H2O2 is independent of the phosphoinositide 3-kinase (PI3K)-Akt pathway aacrjournals.orgaacrjournals.org. Computational and Bayesian modeling studies suggest that the fluctuation of cFLIP, an inhibitor of caspase-8 activation, induced by LY30, may result from an altered ratio of superoxide (B77818) and hydrogen peroxide oup.comresearchgate.net. Furthermore, calcium (Ca2+) and reactive nitrogen species (RNS), alongside superoxide (O2-), have been identified as contributors to the ROS induced by LY30 nih.gov.
The generation of intracellular H2O2 by this compound has significant consequences for cellular physiology, particularly in inducing apoptosis. This compound sensitizes tumor cells to drug-induced apoptosis nih.govaacrjournals.orgresearchgate.netaacrjournals.org. It notably enhances sensitivity to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis in various cancer cell lines nih.govnih.govaacrjournals.orgoup.comresearchgate.net. This sensitization is associated with an increase in intracellular H2O2 production and the amplification of the mitochondrial death pathway aacrjournals.orgaacrjournals.org.
The H2O2 generated by LY30 acts upstream of mitogen-activated protein kinase (MAPK) activation, specifically activating p38, JNK, and ERK pathways in SHEP-1 cells aacrjournals.org. Scavenging H2O2 with catalase has been shown to block this MAPK activation aacrjournals.org. The apoptotic process amplified by LY30 involves robust activation of various caspase proteases, including caspase-8, caspase-2, caspase-9, and caspase-3, leading to the release of cytochrome c from the mitochondria aacrjournals.org. Additionally, LY30 influences cell cycle inhibitors, increasing the levels of p27 Kip1 and affecting cyclin D levels, which contributes to its observed antiproliferative effects researchgate.net. The combined effects of calcium and peroxynitrite are significantly responsible for the LY30-mediated sensitization to TRAIL-induced apoptosis nih.gov.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
This compound has been shown to induce the activation of mitogen-activated protein kinases (MAPKs) as a critical component of its mechanism to enhance apoptosis sensitivity in tumor cells. This activation is downstream of an increase in intracellular hydrogen peroxide (H2O2) production induced by this compound. The presence of catalase, an H2O2 scavenger, significantly inhibits this compound-induced phosphorylation of p38, JNK, and ERK, underscoring the role of H2O2 as an upstream signal in MAPK activation. aacrjournals.orgmedchemexpress.comnih.govfigshare.comaacrjournals.org
Involvement of c-Jun N-terminal Kinase (JNK) and Extracellular Signal-Regulated Kinase (ERK)
Studies have specifically identified c-Jun N-terminal Kinase (JNK) and Extracellular Signal-Regulated Kinase (ERK) as crucial players in the molecular actions of this compound. Pharmacological inhibition of JNK (using SP600125) and ERK (using PD98059) significantly blocks the sensitization effect of this compound on TRAIL-mediated cell death. Furthermore, small interfering RNA (siRNA)-mediated gene silencing of JNK and ERK inhibits the this compound-induced increase in the surface expression of death receptors DR4 and DR5, respectively. This demonstrates a direct link between this compound-induced H2O2 production, subsequent JNK and ERK activation, and the upregulation of death receptors, which are essential for TRAIL signaling amplification. aacrjournals.orgnih.govfigshare.comaacrjournals.org
Table 1: Effect of MAPK Inhibition on this compound-Induced TRAIL Sensitization and Death Receptor Upregulation
| Inhibitor/Method | Target MAPK | Effect on TRAIL Sensitization | Effect on DR4/DR5 Upregulation | Reference |
| SP600125 | JNK | Blocked | Inhibited DR4 surface expression | aacrjournals.orgnih.govaacrjournals.org |
| PD98059 | ERK | Blocked | Inhibited DR5 surface expression | aacrjournals.orgnih.govaacrjournals.org |
| JNK siRNA | JNK | Not directly stated, but implied by DR4 effect | Inhibited DR4 surface expression | aacrjournals.orgnih.govaacrjournals.org |
| ERK siRNA | ERK | Not directly stated, but implied by DR5 effect | Inhibited DR5 surface expression | aacrjournals.orgnih.govaacrjournals.org |
| Catalase | H2O2 (upstream of MAPKs) | Blocked | Inhibited DR4 and DR5 upregulation | aacrjournals.orgaacrjournals.org |
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Signaling Amplification
This compound significantly amplifies TRAIL-induced apoptosis in various tumor cell lines, including neuroblastoma cells (SHEP-1), glioblastoma cells (T98G), leukemia cells (Jurkat, CEM), ovarian carcinoma cells (HeLa), and colorectal carcinoma cells (HT29). aacrjournals.orgmedchemexpress.comhodoodo.comnih.govnih.govxcessbio.comfigshare.comresearchgate.netbiosschina.comaacrjournals.orgnih.govtargetmol.com This synergistic effect is a key aspect of this compound's potential therapeutic utility, particularly in overcoming TRAIL resistance. nih.govnih.gov
Upregulation of Death Receptors (DR4 and DR5) Expression
A crucial mechanism by which this compound sensitizes cells to TRAIL is through the upregulation of TRAIL death receptors, specifically Death Receptor 4 (DR4) and Death Receptor 5 (DR5). Exposure of SHEP-1 neuroblastoma cells to this compound results in a time-dependent increase in the expression of both DR4 and DR5. This upregulation is mediated by the activation of JNK and ERK, which are themselves activated by this compound-induced H2O2 production. Blocking antibodies against DR4 and/or DR5 have been shown to inhibit this compound-induced TRAIL sensitization, confirming the critical role of these receptors. aacrjournals.orgmedchemexpress.comnih.govfigshare.comaacrjournals.org
Enhancement of Death-Inducing Signaling Complex (DISC) Assembly
This compound amplifies TRAIL-induced apoptosis by enhancing the oligomerization of DR5 and facilitating the assembly of the Death-Inducing Signaling Complex (DISC). hodoodo.comnih.govxcessbio.combiosschina.comtargetmol.com The DISC is a crucial multi-protein complex that forms upon TRAIL binding to its death receptors, leading to the recruitment and activation of initiator caspases. By promoting DISC assembly, this compound effectively primes the cells for a more robust apoptotic response upon subsequent TRAIL exposure. nih.gov
Modulation of Caspase Activation Cascades (Caspase-8, -2, -3, -9)
Pretreatment with this compound significantly amplifies TRAIL-induced activation of multiple caspases, including initiator caspase-8 and effector caspases-2, -3, and -9. aacrjournals.orgnih.govnih.govfigshare.comresearchgate.netaacrjournals.org While this compound alone may not significantly induce caspase activation, its pretreatment leads to a robust amplification of TRAIL-mediated caspase-8 processing and activity. aacrjournals.orgaacrjournals.org The critical role of caspase-8 in this death-amplifying effect is further supported by observations that its specific tetrapeptide inhibitor, IETD-fmk, completely blocks the sensitizing effect of this compound on TRAIL signaling. aacrjournals.org Interestingly, some studies have noted a transient decrease in caspase-8 activity shortly after this compound treatment, followed by strong activation, which may be linked to the dynamic regulation of cFLIP (cellular FLICE-like inhibitory protein), an inhibitor of caspase-8 activation. nih.govnih.govresearchgate.netoup.com
Cytochrome c Release and Mitochondrial Permeabilization
The amplification of TRAIL signaling by this compound extends to the mitochondrial (intrinsic) apoptotic pathway. This compound-induced sensitization to TRAIL is accompanied by a significant increase in the release of cytochrome c from the mitochondria into the cytosol. aacrjournals.orghodoodo.comnih.govxcessbio.comfigshare.comresearchgate.netbiosschina.comaacrjournals.orgtargetmol.comresearchgate.net This cytosolic translocation of cytochrome c is a key event indicative of mitochondrial outer membrane permeabilization (MOMP). The release of cytochrome c subsequently facilitates the formation of the apoptosome, a complex that leads to the activation of caspase-9, further amplifying the caspase cascade and ultimately driving cell death. aacrjournals.orgnih.govbio-rad-antibodies.com
Table 2: Key Apoptotic Events Amplified by this compound in TRAIL Signaling
| Apoptotic Event | Effect of this compound Pretreatment with TRAIL | Reference |
| DR4/DR5 Expression | Upregulation | aacrjournals.orgnih.govaacrjournals.org |
| DISC Assembly | Enhancement | hodoodo.comnih.govxcessbio.combiosschina.comtargetmol.com |
| Caspase-8 Processing/Activity | Significant Amplification | aacrjournals.orgnih.govnih.govfigshare.comaacrjournals.org |
| Caspase-2 Activation | Amplification | aacrjournals.orgnih.govresearchgate.net |
| Caspase-3 Activation | Amplification | aacrjournals.orgnih.govresearchgate.net |
| Caspase-9 Activation | Significant Increase | aacrjournals.orgnih.govresearchgate.net |
| Cytochrome c Release | Significant Increase | aacrjournals.orghodoodo.comnih.govxcessbio.comfigshare.comresearchgate.netbiosschina.comaacrjournals.orgtargetmol.comresearchgate.net |
| Mitochondrial Outer Membrane Permeabilization | Induction | aacrjournals.orghodoodo.comnih.govxcessbio.combiosschina.comtargetmol.comresearchgate.net |
Modulation of Calcium and cAMP Signaling PathwaysLY303511 actively modulates intracellular calcium (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, particularly in the context of G protein-coupled receptors (GPCRs). Research indicates that LY303511 suppresses cAMP signals initiated by the activation of serotonin (B10506) 5-HT4 receptorsresearchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org. Concurrently, it has been observed to elicit Ca2+ transients exclusively in cells expressing serotonin 5-HT2C receptorsresearchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org. These modulatory effects are hypothesized to arise from the direct interaction of LY303511 with serotonin 5-HT2C and 5-HT4 receptorsresearchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org. Further mechanistic studies have revealed that the Ca2+ transients induced by LY303511 are generated via the phosphoinositide pathway, as evidenced by their suppression in the presence of the phospholipase C (PLC) inhibitor U73122biorxiv.org. The specificity of this activation is underscored by the observation that LY303511-induced Ca2+ signals in HEK/5-HT2C cells were blocked by the 5-HT2C receptor antagonist RS102221, and that LY303511 did not stimulate Ca2+ transients in parental HEK293 cells lacking recombinant 5-HT2C receptorsbiorxiv.org. In addition to its effects on serotonin receptors, LY303511 has been shown to cause a small but statistically significant reduction (12%) in peak voltage-dependent L-type Ca2+ (Cav) currents in rabbit portal vein myocytes dialyzed with Gβγ subunits, compared to a 32% reduction by its analogue LY294002physiology.orgnih.gov.
Table 1: Effects of LY303511 on Calcium and cAMP Signaling
| Signaling Pathway | Effect of LY303511 | Relevant Cell Line/Context | Key Findings | Citation |
| cAMP Signaling | Suppression | HEK293 cells expressing 5-HT4 receptors | Decreased magnitudes of cAMP signals elicited by serotonin. | researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org |
| Calcium Signaling | Elicits transients | HEK293 cells expressing 5-HT2C receptors | Agonist-like Ca2+ transients observed; effect blocked by 5-HT2C antagonist RS102221 and PLC inhibitor U73122. No effect in parental HEK293 cells. | researchgate.netsciencecast.orgbiorxiv.orgbiorxiv.org |
| Cav Currents | Reduction | Rabbit portal vein myocytes dialyzed with Gβγ subunits | Small but significant reduction (12%) in peak voltage-dependent L-type Ca2+ currents (at 20 µM). | physiology.orgnih.gov |
Biological Activities and Cellular Phenotypes
Cell Proliferation and Cell Cycle Regulation
LY303511 has demonstrated significant antiproliferative activity across a variety of cell types. Research has shown its efficacy in inhibiting the growth of several cancer cell lines. For instance, in oral cancer cells, LY303511 dose-dependently decreases cell survival nih.gov. Specifically, it has shown high sensitivity in CAL 27 and SCC-9 oral cancer cells nih.gov. The compound also effectively blocks proliferation in human lung epithelial adenocarcinoma (A549) cells and primary pulmonary artery smooth muscle cells without inducing apoptosis uni.lumedchemexpress.comresearchgate.net. Furthermore, LY303511 has been observed to inhibit the growth of human prostate adenocarcinoma tumor implants in animal models, highlighting its potential as an antineoplastic agent uni.lumedchemexpress.comresearchgate.net. The antiproliferative effects of LY303511 have also been noted in LNCaP prostate carcinoma cells aacrjournals.org.
| Cell Line | Cell Type | Observed Effect |
|---|---|---|
| CAL 27 | Oral Cancer | Dose-dependent decrease in survival nih.gov |
| SCC-9 | Oral Cancer | Dose-dependent decrease in survival nih.gov |
| A549 | Human Lung Epithelial Adenocarcinoma | Inhibition of proliferation uni.lumedchemexpress.comresearchgate.net |
| Primary Pulmonary Artery Smooth Muscle Cells | Smooth Muscle | Inhibition of proliferation uni.lumedchemexpress.comresearchgate.net |
| LNCaP | Prostate Carcinoma | Inhibition of proliferation and colony-forming ability aacrjournals.org |
| HeLa | Ovarian Carcinoma | Sensitization to TRAIL-induced apoptosis aacrjournals.org |
| SHEP-1 | Neuroblastoma | Sensitization to TRAIL-induced apoptosis aacrjournals.org |
| SY5Y | Neuroblastoma | Sensitization to TRAIL-induced apoptosis aacrjournals.org |
| T98G | Glioblastoma | Sensitization to TRAIL-induced apoptosis aacrjournals.org |
| Jurkat | Leukemia | Sensitization to TRAIL-induced apoptosis aacrjournals.org |
| CEM | Myelogenous Leukemia | Sensitization to TRAIL-induced apoptosis aacrjournals.org |
| HT29 | Colorectal Carcinoma | Sensitization to TRAIL-induced apoptosis aacrjournals.org |
The modulation of cell cycle progression by LY303511 is associated with changes in the expression of key cell cycle regulatory proteins, particularly cyclins. In A549 cells, LY303511 was shown to decrease the levels of cyclin A and cyclin B, which are crucial for the regulation of S and G2/M phase progression uni.lu. This reduction in G2/M-specific cyclins is consistent with the observed G2/M arrest induced by the compound uni.lumedchemexpress.com. In contrast, the levels of cyclin D and E, which are important for G1 progression, were not consistently reported to be decreased by LY303511 in the same manner as rapamycin (B549165) uni.lu. Additionally, LY303511 has been shown to increase the levels of the cell cycle inhibitor p21 uni.lu.
Apoptosis Induction and Sensitization
LY303511 has been shown to directly induce apoptosis in certain cancer cell types. In studies on oral cancer cells, LY303511 was found to induce apoptosis, as evidenced by an increase in the subG1 population in 7-aminoactinomycin D (7AAD) assays and positive results in annexin (B1180172) V/7AAD and pancaspase assays nih.gov. This apoptotic effect in oral cancer cells is linked to the generation of reactive oxygen species (ROS) and mitochondrial superoxide (B77818), leading to oxidative DNA damage nih.gov.
A significant aspect of LY303511's biological activity is its ability to sensitize tumor cells to the apoptotic effects of conventional chemotherapeutic agents. Pre-incubation of tumor cells with LY303511 has been shown to enhance their sensitivity to non-apoptotic concentrations of vincristine (B1662923) aacrjournals.orgnih.gov. This synergistic effect is mediated by a significant increase in intracellular hydrogen peroxide (H₂O₂) production, which in turn amplifies caspase-2 and caspase-3 activation, leading to cell death aacrjournals.orgnih.gov. Overexpression of catalase, an enzyme that breaks down H₂O₂, was found to block this sensitizing effect, confirming the critical role of H₂O₂ aacrjournals.orgnih.gov. Furthermore, LY303511 has been demonstrated to amplify TRAIL-induced apoptosis in HeLa cells by enhancing death receptor 5 (DR5) oligomerization and the assembly of the death-inducing signaling complex (DISC) nih.gov. This sensitization to TRAIL involves mitochondrial membrane permeabilization and the activation of caspases 8 and 9 nih.gov.
| Chemotherapeutic Agent | Cell Line | Observed Synergistic Effect | Mechanism |
|---|---|---|---|
| Vincristine | LNCaP (Prostate Carcinoma) | Enhanced sensitivity to apoptosis aacrjournals.orgnih.gov | Increased intracellular H₂O₂ production, leading to amplified caspase-2 and -3 activation aacrjournals.orgnih.gov |
| TRAIL | HeLa (Cervical Cancer) | Amplified TRAIL-induced apoptosis nih.gov | Enhanced DR5 oligomerization, DISC assembly, and mitochondrial permeabilization nih.gov |
| TRAIL | SHEP-1 (Neuroblastoma) | Increased sensitivity to TRAIL-induced apoptosis aacrjournals.org | Increase in intracellular H₂O₂ production and amplification of the mitochondrial death pathway aacrjournals.org |
Immunomodulatory and Anti-Inflammatory Effects
While direct evidence on the inhibition of lipopolysaccharide (LPS)-stimulated Formyl Peptide Receptor 1 (FPR1) expression by LY303511 is not detailed in the available research, studies have shown that LY303511 possesses anti-inflammatory properties by modulating responses in LPS-stimulated immune cells.
In human macrophagic THP-1 cells stimulated with LPS, LY303511 was found to selectively suppress the production of several inflammatory cytokines koreascience.kr. Specifically, it inhibited the mRNA expression of Interleukin-12 (IL-12) p40, Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) koreascience.kr. However, it did not affect the expression of IL-1α, IL-6, and IL-8, indicating a selective inhibitory action koreascience.kr. The inhibition of IL-12 and TNF-α production was also confirmed at the protein level through ELISA assays koreascience.kr.
The mechanism for this selective inhibition involves the downregulation of specific signaling pathways. Research indicates that LY303511 inhibits the LPS-induced activation of Extracellular signal-regulated kinase (ERK), but not p38 or JNK, which are other mitogen-activated protein kinases koreascience.kr. Furthermore, LY303511 was shown to suppress the DNA binding activity of the transcription factor Activator protein-1 (AP-1) in a dose-dependent manner, while not affecting the DNA binding of Nuclear factor-kappa B (NF-κB) koreascience.kr. These findings suggest that LY303511 exerts its anti-inflammatory effects in LPS-stimulated macrophages by selectively targeting the ERK and AP-1 signaling pathways koreascience.kr.
| Compound Name | Abbreviation/Synonym |
|---|---|
| LY303511 | LY30 |
| LY294002 | LY29 |
| Interleukin-1 alpha | IL-1α |
| Interleukin-6 | IL-6 |
| Interleukin-8 | IL-8 |
| Interleukin-12 | IL-12 |
| Monocyte Chemoattractant Protein-1 | MCP-1 |
| Tumor Necrosis Factor-alpha | TNF-α |
| 8-oxo-2'-deoxyguanosine | - |
Preclinical Research and Disease Models
In Vitro Cellular Models
Neuroblastoma is a common pediatric solid tumor originating from neural crest cells. The SHEP-1 and SY5Y cell lines are widely used models for studying the biology of this cancer and for evaluating the efficacy of potential therapeutic agents.
SHEP-1: Research has demonstrated that LY303511 can sensitize SHEP-1 neuroblastoma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis. aacrjournals.org Pretreatment of SHEP-1 cells with LY303511 was found to amplify the apoptotic effects of TRAIL. This sensitization is achieved through a mechanism involving an increase in intracellular hydrogen peroxide (H₂O₂). The rise in H₂O₂ levels leads to the activation of mitogen-activated protein kinases (MAPKs), specifically p38, JNK, and ERK. This activation, in turn, upregulates the expression of the TRAIL receptors DR4 and DR5, making the cells more susceptible to TRAIL-induced cell death. aacrjournals.org
| Cell Line | Effect of LY303511 | Mechanism of Action |
| SHEP-1 | Sensitization to TRAIL-induced apoptosis. aacrjournals.org | Increased intracellular H₂O₂ leading to MAPK activation and upregulation of DR4 and DR5 death receptors. aacrjournals.org |
SY5Y: The SH-SY5Y cell line is another crucial model in neuroblastoma research. It is a subline of the original SK-N-SH cell line and is known for its capacity to differentiate into a more mature neuronal phenotype. This characteristic makes it a valuable tool for studying neuronal function and neurodegenerative diseases in addition to cancer biology. While the SH-SY5Y cell line is extensively used in neurobiological research, specific studies detailing the direct effects of LY303511 on this particular cell line were not identified in the reviewed literature.
Lung adenocarcinoma is a prevalent form of non-small cell lung cancer. The A549 cell line, derived from a human lung adenocarcinoma, is a well-established model for investigating the pathogenesis of this disease and for the preclinical assessment of anticancer compounds.
Studies have shown that LY303511 inhibits the proliferation of A549 cells. This anti-proliferative effect is not associated with the induction of apoptosis. Instead, LY303511 was found to cause cell cycle arrest at both the G1 and G2/M phases. nih.gov This suggests that the compound interferes with the molecular machinery that governs cell cycle progression in these lung cancer cells.
| Cell Line | Effect of LY303511 | Mechanism of Action |
| A549 | Inhibition of cell proliferation. nih.gov | Induction of cell cycle arrest at the G1 and G2/M phases. nih.gov |
Prostate cancer is a leading cause of cancer-related mortality in men. The LNCaP cell line, derived from a lymph node metastasis of human prostate adenocarcinoma, is an androgen-sensitive cell line widely used in prostate cancer research.
Research has revealed a novel, phosphoinositide 3-kinase (PI3K)-independent mechanism by which LY303511 sensitizes LNCaP prostate carcinoma cells to drug-induced apoptosis. Pre-incubation of LNCaP cells with LY303511 resulted in a significant increase in intracellular hydrogen peroxide (H₂O₂) production. This elevation of H₂O₂ enhanced the cells' sensitivity to the chemotherapeutic agent vincristine (B1662923), leading to increased activation of caspase-2 and caspase-3 and subsequent cell death. nih.gov
| Cell Line | Effect of LY303511 | Mechanism of Action |
| LNCaP | Sensitization to drug-induced apoptosis. nih.gov | Increased intracellular H₂O₂ production, independent of the PI3K-Akt pathway. nih.gov |
Cervical cancer remains a significant health concern for women globally. The HeLa cell line, the first immortal human cell line, was derived from a cervical carcinoma and has been instrumental in numerous scientific breakthroughs.
In the context of LY303511, studies on HeLa cells have shown that this compound can significantly amplify TRAIL-induced apoptosis. Pre-incubation of HeLa cells with LY303511 enhances TRAIL signaling, leading to increased DNA fragmentation and activation of caspases 2, 3, 8, and 9. The mechanism behind this sensitization involves the downregulation of cFLIP(S) and the oligomerization of the death receptor DR5, which facilitates the formation of the death-initiating signaling complex (DISC). nih.gov
| Cell Line | Effect of LY303511 | Mechanism of Action |
| HeLa | Amplification of TRAIL-induced apoptosis. nih.gov | Downregulation of cFLIP(S) and oligomerization of DR5, facilitating DISC signaling. nih.gov |
Oral squamous cell carcinoma is a common type of head and neck cancer. The CAL 27 and SCC-9 cell lines are well-characterized models used to study the molecular mechanisms of oral cancer and to test novel therapeutic strategies.
Research has demonstrated the anti-proliferative potential of LY303511 against these oral cancer cells. In MTS assays, LY303511 was shown to decrease the survival of CAL 27 and SCC-9 cells in a dose-responsive manner. The compound induces apoptosis in these cells, which is evidenced by an increase in the subG1 population in 7-aminoactinomycin D (7AAD) assays and positive results in annexin (B1180172) V/7AAD and pancaspase assays. The mechanism underlying these effects is linked to the generation of reactive oxygen species (ROS) and mitochondrial superoxide (B77818), leading to oxidative DNA damage. nih.gov
| Cell Line | Effect of LY303511 | Mechanism of Action |
| CAL 27 | Decreased cell survival, induction of apoptosis. nih.gov | Generation of ROS and mitochondrial superoxide, leading to oxidative DNA damage. nih.gov |
| SCC-9 | Decreased cell survival, induction of apoptosis. nih.gov | Generation of ROS and mitochondrial superoxide, leading to oxidative DNA damage. nih.gov |
Insulinomas are rare neuroendocrine tumors of the pancreas. The MIN6 cell line, derived from a transgenic mouse insulinoma, is a widely used in vitro model for studying pancreatic beta-cell function and insulin secretion.
While the MIN6 cell line is a valuable tool for research into pancreatic beta-cell biology and diabetes, specific studies investigating the effects of the chemical compound LY303511 on MIN6 cells were not identified in the reviewed scientific literature. Therefore, there is no available data to report on the preclinical research of LY303511 in this particular in vitro cellular model.
Methodological Approaches in In Vitro Studies
Intracellular ROS Measurement and Oxidative Stress Markers
LY303511 has been shown to induce oxidative stress in cancer cells by generating reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net In studies involving oral cancer cells, treatment with LY303511 led to an increase in both intracellular ROS and mitochondrial superoxide. nih.govresearchgate.netresearchgate.net This elevation in ROS is a proposed mechanism for the compound's ability to induce apoptosis, or programmed cell death, in these cancer cells. nih.govresearchgate.net
The production of intracellular hydrogen peroxide (H2O2) has been specifically identified as a consequence of treatment with LY303511 in LNCaP prostate carcinoma cells. aacrjournals.orgnih.gov This effect was found to be independent of the PI3K-Akt signaling pathway. aacrjournals.orgnih.gov The increase in H2O2 creates an intracellular environment that enhances the cancer cells' sensitivity to chemotherapeutic agents. aacrjournals.orgnih.gov
To quantify the impact of this induced oxidative stress, specific biomarkers have been utilized. One key marker is 8-oxo-2'-deoxyguanosine (8-oxo-dG), which indicates oxidative damage to DNA. nih.govnih.gov Assays have demonstrated that LY303511 treatment results in oxidative DNA damage in oral cancer cells, as evidenced by the presence of 8-oxo-dG. nih.govresearchgate.netresearchgate.net
| Marker/Measurement | Observation with LY303511 | Cell Type | Significance |
|---|---|---|---|
| Intracellular ROS | Increased | Oral Cancer Cells | Indicates general oxidative stress. nih.govresearchgate.netresearchgate.net |
| Mitochondrial Superoxide | Increased | Oral Cancer Cells | Points to mitochondria as a source of ROS. nih.govresearchgate.netresearchgate.net |
| Hydrogen Peroxide (H2O2) | Increased | LNCaP Prostate Carcinoma | Sensitizes cells to drug-induced apoptosis. aacrjournals.orgnih.gov |
| 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Increased | Oral Cancer Cells | Indicates oxidative damage to DNA. nih.govresearchgate.net |
Electrophysiological Characterization of Ion Channel Activity
Ion channels are crucial membrane proteins that regulate the flow of ions, thereby controlling the cell's membrane potential and various signaling pathways. news-medical.net The function and pharmacology of these channels are commonly studied using electrophysiological techniques like patch-clamp, which allows for the direct measurement of ionic currents. nih.govnih.gov While these methods are standard for characterizing how different compounds affect ion channel activity, nih.govelifesciences.org there is no specific information available from the provided search results detailing the electrophysiological characterization of LY303511's effects on ion channel activity.
In Vivo Animal Models
Human Prostate Adenocarcinoma Xenograft Models in Athymic Mice
To assess the in vivo efficacy of LY303511, preclinical studies have utilized xenograft models where human cancer cells are implanted into immunocompromised mice. xenograft.netnih.gov Specifically, human prostate adenocarcinoma (PC-3) cells have been used to establish tumors in athymic nude mice. researchgate.netresearchgate.netoncotarget.com In these models, PC-3 cells are implanted subcutaneously, and once tumors reach a specified volume, treatment with the compound begins. researchgate.netresearchgate.net This type of model allows for the direct evaluation of a compound's antitumor effects in a living organism. altogenlabs.comnih.gov
Zebrafish Xenograft Models for Oral Cancer
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for cancer research, offering advantages such as rapid development and ease of imaging. nih.govresearchgate.net For studying LY303511, a zebrafish xenograft model for oral cancer was developed. nih.govresearchgate.net In this model, human oral cancer cells (CAL 27) were xenografted into zebrafish. nih.govresearchgate.net This approach provides a low-cost and high-throughput platform for the initial screening of potential anticancer compounds. researchgate.netresearchgate.net
Evaluation of Tumor Growth Inhibition
In the human prostate adenocarcinoma xenograft model, LY303511 demonstrated a significant ability to inhibit tumor growth. researchgate.netresearchgate.netuni.lu Treatment of athymic mice bearing PC-3 tumors resulted in a statistically significant suppression of tumor growth. researchgate.net Studies showed that the mean rate of tumor growth was significantly inhibited in mice treated with LY303511 for 10 or 20 days compared to untreated control groups. researchgate.net
Similarly, in the zebrafish xenograft model, LY303511 was effective in inhibiting the growth of CAL 27-xenografted tumors. nih.govresearchgate.netresearchgate.net These findings in both mouse and zebrafish models confirm the antiproliferation potential of LY303511 against different cancer types in vivo. nih.govresearchgate.net
| Animal Model | Cancer Cell Line | Cancer Type | Finding |
|---|---|---|---|
| Athymic Nude Mice | PC-3 | Human Prostate Adenocarcinoma | Inhibited tumor growth in vivo. researchgate.netresearchgate.netuni.lu |
| Zebrafish | CAL 27 | Oral Cancer | Inhibited xenografted tumor growth. nih.govresearchgate.net |
Computational and Systems Biology Investigations
Mathematical Modeling of Biological Pathways
Mathematical modeling, particularly using ordinary differential equations (ODEs), has provided significant insights into the biological pathways influenced by LY303511. These models enable the representation of complex cellular interactions and the prediction of drug effects, especially in combination therapies. LY303511 (LY30), when combined with TRAIL (TNF-related apoptosis-inducing ligand), has been observed to induce synergistic (greater than additive) killing of various cancer cell lines. Mathematical modeling has been employed to represent the individual effects of LY30 and TRAIL on HeLa cells and to predict the synergistic outcomes of their combined treatment. nih.govguidetopharmacology.org16streets.comciteab.comciteab.com This modeling approach has been successful in recapitulating the observed synergistic levels of cell death in in vitro experiments. nih.govguidetopharmacology.orgciteab.comciteab.com Such models are crucial for understanding complex signaling systems, including crosstalks and feedback loops, and for identifying discrepancies between theoretical predictions and experimental observations, thereby guiding further experimental design. guidetopharmacology.org16streets.comciteab.comnih.gov
Ordinary Differential Equation (ODE)-based models have been specifically developed to study the synergistic effects of drug combinations involving LY303511. These models are designed to capture the dynamic interactions within biological systems following drug administration. For instance, an ODE model was constructed to combine the effects of LY30 and TRAIL, with the aim of understanding their synergy and uncovering previously unknown effects of LY303511. nih.gov16streets.comciteab.com This approach allows for the examination of numerous combinations of perturbations that would be infeasible to study experimentally. nih.govciteab.com The models process inputs through ODEs, often based on Michaelis-Menten kinetics, to predict drug interaction patterns. idrblab.net
TRAIL is a well-studied ligand known for its ability to selectively induce apoptosis in cancer cells, though its clinical utility is often limited by the development of resistance. LY303511 has been shown to sensitize cancer cells to TRAIL-induced apoptosis. nih.govguidetopharmacology.org16streets.comciteab.comciteab.comnih.govwikipedia.org Computational models have successfully recapitulated the observed synergy between LY30 and TRAIL in inducing apoptosis. nih.govguidetopharmacology.org16streets.comciteab.comciteab.com The models suggest that LY30-induced effects, including death receptor clustering, cFLIP down-regulation, and reactive oxygen species (ROS) production, are sufficient to significantly enhance apoptosis sensitization. nih.gov16streets.comciteab.com Furthermore, existing models of TRAIL-induced apoptosis, such as the Albeck model, have been adapted to incorporate the effects of LY303511, providing a comprehensive framework for understanding the combined treatment. 16streets.comciteab.com
Investigations into the dynamic regulation of key apoptotic regulators, such as cFLIP (cellular FLICE-like inhibitory protein), have revealed complex responses to LY303511 treatment. Initially, LY303511 treatment was observed to cause a transient decrease in caspase-8 activity, preceding its strong activation. nih.govguidetopharmacology.org16streets.comciteab.comciteab.com Concurrently, cFLIP, an inhibitor of caspase-8 activation, exhibited a biphasic response: a brief up-regulation approximately 30 minutes after LY30 treatment, followed by a significant down-regulation upon prolonged exposure. nih.govguidetopharmacology.org16streets.comciteab.comciteab.com A computational model further suggested that this fluctuation in cFLIP levels induced by LY30 might be a result of an altered ratio between two key reactive oxygen species (ROS): superoxide (B77818) and hydrogen peroxide. nih.govguidetopharmacology.orgciteab.comciteab.com The down-regulation of cFLIP was modeled as an LY30-catalyzed degradation reaction, representing various potential underlying mechanisms. nih.gov16streets.comciteab.com Computational modeling has been crucial in clarifying these non-monotonic effects of LY303511 on cFLIP during cancer cell apoptosis and extracting novel biological implications from the observed dynamics. nih.govguidetopharmacology.orgciteab.comciteab.com
LY303511 is known to induce the production of high levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). nih.gov16streets.comciteab.comnih.govtranscriptionfactor.org Computational analysis, including Bayesian modeling, has been employed to investigate the influence of these ROS species on cellular signaling pathways. LY30 treatment leads to a rapid increase in ROS (measured by DCFDA), as well as reactive nitrogen species (RNS) and intracellular calcium. nih.gov Bayesian modeling predicted that calcium was a partial cause of the ROS induced by short LY30 incubations, while RNS was strongly responsible for ROS induced by longer incubations. nih.gov Validation experiments confirmed the causal roles of RNS, calcium, and superoxide (O2-) in ROS production. nih.gov In cell viability studies, the additive effects of peroxynitrite and calcium were found to be significantly responsible for LY30-mediated sensitization to TRAIL-induced apoptosis, accounting for 90% of the observed effect. nih.gov
Chemoproteomic Profiling for Target Discovery
Chemoproteomic profiling has been instrumental in identifying the molecular targets of LY303511. Quantitative chemoproteomic profiling has demonstrated that LY303511, an analog of LY294002 that lacks PI3K inhibitory activity, inhibits the BET bromodomain proteins BRD2, BRD3, and BRD4. fishersci.fi These BET proteins are structurally distinct from PI3K. fishersci.fi Both LY294002 and LY303511 competitively inhibit the binding of acetyl-lysine to the first, but not the second, bromodomain of BET proteins in cell extracts. fishersci.fi Chemoproteomics, particularly activity-based protein profiling (ABPP), provides an unbiased approach to explore the entire human proteome. It utilizes reactivity-based chemical probes and high-resolution mass spectrometry to screen for interactions between compounds and proteins within their native cellular environments. nih.govidrblab.netciteab.com This methodology is highly valuable for drug target deconvolution, assessing drug effects, and discovering biomarkers. idrblab.netciteab.com It also facilitates the targeted identification of covalent modifiers, which are characterized by their higher potency and prolonged effects due to the formation of specific and often irreversible bonds with proteins. nih.gov
Structural Biology Approaches (e.g., X-ray Crystallography of Protein-Compound Complexes)
Structural biology approaches, notably X-ray crystallography, have provided critical insights into the molecular interactions of LY303511 with its targets. X-ray crystallography studies have revealed that the chromen-4-one scaffold, present in compounds like LY294002, represents a novel bromodomain pharmacophore. This establishes LY294002 as a dual kinase and BET-bromodomain inhibitor, while LY303511 exhibits anti-inflammatory and antiproliferative effects similar to recently identified BET inhibitors. fishersci.fi X-ray crystallography is a fundamental technique in structure-based drug discovery, enabling the high-resolution three-dimensional structure determination of biological macromolecules, including protein-ligand complexes. guidetopharmacology.orguni.luuni-freiburg.deguidetomalariapharmacology.orgpatsnap.com This technique provides detailed information about protein function, interactions, and mechanisms, which is crucial for understanding molecular recognition between proteins and small molecules. uni.luguidetomalariapharmacology.orgpatsnap.com The integration of protein production, crystallization, and structure solution processes streamlines the determination of these complex structures, offering valuable insights for rational drug design. patsnap.com
Therapeutic Potential and Future Research Directions
Anticancer Therapeutic Implications
The anticancer potential of LY303511 is multifaceted, primarily revolving around its ability to induce or sensitize cancer cells to apoptosis and its efficacy in specific cancer types.
Overcoming Apoptosis Resistance in Tumors
A significant hurdle in cancer treatment is the inherent or acquired resistance of tumor cells to apoptosis, or programmed cell death. LY303511 has demonstrated a remarkable capacity to overcome this resistance through various mechanisms. One of the key mechanisms is the intracellular production of hydrogen peroxide (H2O2) kijob.or.krkoreascience.kr. This increase in reactive oxygen species (ROS) creates a pro-apoptotic intracellular environment, thereby lowering the threshold for apoptosis induction by chemotherapeutic agents kijob.or.krkoreascience.kr.
Furthermore, LY303511 has been shown to amplify signaling through the extrinsic apoptosis pathway. It facilitates the oligomerization of Death Receptor 5 (DR5), a critical step for the formation of the Death-Inducing Signaling Complex (DISC) nih.govnih.gov. By enhancing DISC assembly, LY303511 potentiates the apoptotic signal initiated by ligands such as TNF-related apoptosis-inducing ligand (TRAIL) nih.govnih.gov. This is particularly relevant for tumors that have developed resistance to TRAIL-induced apoptosis nih.gov. The compound also influences the levels of cFLIP(S), an inhibitor of caspase-8, further promoting the apoptotic cascade nih.govnih.gov.
Potential in Specific Cancer Types (e.g., Neuroblastoma, Oral Cancer, Pancreatic Cancer)
Preclinical studies have highlighted the potential of LY303511 in various cancer models.
Neuroblastoma: This pediatric tumor of the sympathetic nervous system can be challenging to treat. Research has shown that LY303511 enhances the sensitivity of SHEP-1 neuroblastoma cells to TRAIL-induced apoptosis aacrjournals.orgmedchemexpress.com. This sensitization is mediated by the generation of hydrogen peroxide and the subsequent activation of mitogen-activated protein kinases (MAPKs), which leads to the upregulation of death receptors on the cell surface aacrjournals.org.
Oral Cancer: In oral cancer cells, LY303511 has demonstrated a dose-dependent decrease in cell survival with minimal damage to normal oral cells nih.gov. The compound induces apoptosis in oral cancer cells by generating ROS and mitochondrial superoxide (B77818), leading to oxidative DNA damage nih.gov. In a zebrafish xenograft model, LY303511 was shown to inhibit the growth of oral cancer tumors nih.gov.
Pancreatic Cancer: While direct preclinical studies specifically investigating LY303511 in pancreatic cancer are limited, its known mechanisms of action suggest a strong therapeutic rationale. Pancreatic cancer is characterized by significant resistance to apoptosis and a complex tumor microenvironment nih.govmdpi.comnih.gov. The ability of LY303511 to generate ROS and modulate apoptosis signaling pathways could be beneficial in overcoming the intrinsic resistance of pancreatic tumors to conventional therapies.
Exploration of Synergistic Combinatorial Therapies
The ability of LY303511 to sensitize cancer cells to apoptosis makes it a prime candidate for combination therapies. By lowering the apoptotic threshold, it can potentially enhance the efficacy of existing anticancer drugs, allowing for lower, less toxic doses.
One of the most well-documented synergistic interactions is with the chemotherapeutic agent vincristine (B1662923) . Pre-incubation with LY303511 significantly enhances the apoptotic effects of non-apoptotic concentrations of vincristine in prostate carcinoma cells kijob.or.kr. This synergy is attributed to the LY303511-induced increase in intracellular H2O2 kijob.or.kr.
Another promising combination is with TRAIL . In TRAIL-resistant cancer cells, LY303511 can restore sensitivity and significantly amplify TRAIL-induced apoptosis nih.govnih.govaacrjournals.orgnih.govlifesciencessociety.orgresearchgate.net. The mechanisms underpinning this synergy are multifaceted and include the upregulation of death receptors, enhanced DISC formation, and robust activation of both the extrinsic and intrinsic apoptotic pathways, including the activation of caspases 8, 9, 3, and 2, and the release of cytochrome c from the mitochondria nih.govaacrjournals.org. The generation of ROS, including peroxynitrite, plays a crucial role in this sensitization nih.gov.
| Combination Agent | Cancer Model | Mechanism of Synergy |
|---|---|---|
| Vincristine | Prostate Carcinoma | Increased intracellular H2O2 production |
| TRAIL | HeLa, Neuroblastoma (SHEP-1) | Enhanced DR5 oligomerization, DISC assembly, ROS production, and mitochondrial permeabilization |
Broader Research Avenues for LY303511
Beyond its direct anticancer applications, the unique biological profile of LY303511 opens up several other avenues for research.
Elucidating Additional PI3K-Independent Cellular Targets and Pathways
Originally considered an inactive control for the PI3K inhibitor LY294002, LY303511 has been shown to have several distinct cellular effects that are independent of PI3K.
mTOR and Casein Kinase 2 (CK2) Inhibition: LY303511 has been found to inhibit the mammalian target of rapamycin (B549165) (mTOR) and Casein Kinase 2 (CK2) nih.govresearchgate.net. Inhibition of these kinases contributes to the antiproliferative effects of LY303511. Unlike rapamycin, which primarily causes a G1 cell cycle arrest, LY303511 induces both G1 and G2/M arrest researchgate.net. The inhibition of CK2, a known regulator of G1 and G2/M progression, is consistent with this observation researchgate.netnih.gov.
Reactive Oxygen Species (ROS) Production: As previously mentioned, a key PI3K-independent effect of LY303511 is the induction of intracellular ROS, particularly hydrogen peroxide kijob.or.krkoreascience.kr. This not only contributes to its pro-apoptotic and synergistic effects but also represents a distinct signaling mechanism that can impact various cellular processes nih.gov.
Death Receptor 5 (DR5) Modulation: LY303511's ability to promote the oligomerization of DR5 and facilitate DISC assembly is a significant PI3K-independent action that directly impacts the extrinsic apoptosis pathway nih.govnih.gov.
| Target/Pathway | Cellular Effect |
|---|---|
| mTOR | Inhibition of cell proliferation, G1 cell cycle arrest |
| Casein Kinase 2 (CK2) | Inhibition of cell proliferation, G2/M cell cycle arrest |
| Reactive Oxygen Species (ROS) Production | Induction of apoptosis, sensitization to chemotherapy |
| Death Receptor 5 (DR5) | Enhanced DISC assembly, amplification of TRAIL-induced apoptosis |
Further Characterization of its Role in Inflammation and Immune Response
Emerging evidence suggests that LY303511 may also play a role in modulating inflammatory and immune responses. In human macrophagic THP-1 cells stimulated with lipopolysaccharide (LPS), LY303511 selectively suppressed the mRNA expression and production of pro-inflammatory cytokines such as interleukin-12 (IL-12), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) kijob.or.krkoreascience.kr. This effect was achieved by downregulating the activation of ERK and the transcription factor AP-1, while not affecting NF-κB activation kijob.or.krkoreascience.kr. The ability to selectively inhibit certain inflammatory cytokines suggests a potential for LY303511 as a novel anti-inflammatory agent kijob.or.krkoreascience.krnih.gov. Further research is warranted to explore its effects on different immune cell types and in various inflammatory disease models.
Investigation of its Effects on Other Ion Channels and Membrane Transporters
Beyond its well-documented role in intracellular signaling pathways, research has revealed that LY303511 exerts direct effects on the activity of certain ion channels. Specifically, LY303511 has been identified as a blocker of voltage-gated potassium (Kv) channels. caymanchem.comtocris.comrndsystems.comabcam.comtocris.com This inhibitory action occurs with a half-maximal inhibitory concentration (IC50) of 64.6 μM. tocris.comrndsystems.comabcam.comimmunomart.com This effect on Kv channels is a direct interaction and is independent of the compound's relationship to the PI3K signaling pathway. tocris.com
The off-target effects of kinase inhibitors on ion channels are a subject of ongoing investigation in pharmacology, as these interactions can contribute to both therapeutic and unintended biological activities. nih.govresearchgate.net The modulation of ion channels is a critical aspect of cellular function, and the ability of LY303511 to influence these channels highlights a facet of its pharmacological profile distinct from its effects on mTOR and other kinases.
| Ion Channel Target | Effect | IC50 |
|---|---|---|
| Voltage-gated potassium (Kv) channels | Blockade/Inhibition | 64.6 μM |
Medicinal Chemistry and Analog Development
LY303511 is a significant compound in medicinal chemistry, primarily recognized as a close structural analog of LY294002, a well-known inhibitor of phosphatidylinositol 3-kinase (PI3K). caymanchem.comnih.gov Due to its structural similarity but lack of PI3K inhibitory activity, LY303511 is frequently utilized in research as a negative control to differentiate PI3K-dependent cellular events from other effects. tocris.comrndsystems.comsigmaaldrich.com
Structure-Activity Relationship (SAR) Studies for Target Specificity
The structure-activity relationship (SAR) between LY303511 and its parent analog, LY294002, provides a clear example of how minor structural modifications can lead to profound changes in biological activity. The core difference lies in a single atom substitution within the heterocyclic ring system. sigmaaldrich.com LY294002 features a morpholine (B109124) ring, whereas LY303511 incorporates a piperazine ring. nih.govsigmaaldrich.com
This substitution of an oxygen atom (in LY294002's morpholine ring) for a nitrogen atom (in LY303511's piperazine ring) completely abrogates its ability to inhibit PI3K. sigmaaldrich.com Studies have shown that LY303511 does not inhibit PI3K even at concentrations as high as 100 μM. sigmaaldrich.com However, it preserves the ability to inhibit the mammalian target of rapamycin (mTOR) and to block Kv channels. caymanchem.comtocris.comnih.gov This demonstrates that the structural requirements for interacting with mTOR and Kv channels are distinct from those necessary for binding to the ATP-binding pocket of PI3K.
| Compound | Key Structural Feature | PI3K Inhibition | Other Activities |
|---|---|---|---|
| LY294002 | Morpholine Ring | Active | mTOR inhibition, Kv channel blockade |
| LY303511 | Piperazine Ring | Inactive | mTOR inhibition, Kv channel blockade |
Design and Synthesis of Novel Analogues with Enhanced Potency or Selectivity
The existing scientific literature predominantly positions LY303511 as a tool compound and a structural analog of LY294002, rather than as a foundational scaffold for the development of new, more potent analogues. Research has largely focused on using LY303511 to explore the PI3K-independent effects of the 8-phenyl-4H-1-benzopyran-4-one chemical structure.
While specific programs detailing the synthesis of novel analogues directly from LY303511 are not extensively documented in the available research, general principles of medicinal chemistry for kinase inhibitors can be applied. The development of new kinase inhibitors often involves the synthesis of a library of related compounds to explore the SAR and optimize for potency and selectivity. For example, the synthesis of novel 1,2,6-thiadiazinone kinase inhibitors has been achieved through the stepwise displacement of chloride atoms with various amine groups to generate diverse analogues. mdpi.com In a similar vein, new dual inhibitors of PI3K and mTOR have been created through the synthesis of series of derivatives based on 2-(thiophen-2-yl)-1,3,5-triazine and sulfonamide methoxypyridine scaffolds. nih.govmdpi.com
These established synthetic strategies could theoretically be adapted to the LY303511 scaffold. By systematically modifying the phenyl and piperazine rings of the 2-(1-piperazinyl)-8-phenyl-4H-1-benzopyran-4-one core, it may be possible to develop novel analogues with enhanced potency or refined selectivity for its non-PI3K targets, such as mTOR or specific Kv channel subtypes.
Q & A
Q. What are the primary mechanisms by which LY 303511 enhances TRAIL sensitivity in neuroblastoma cells, and how should researchers design experiments to validate these mechanisms?
this compound enhances TRAIL sensitivity via H2O2-MAPK pathway activation and upregulation of death receptors (e.g., DR5). To validate this:
- Use SHEP-1 neuroblastoma cells exposed to this compound (e.g., 10–50 μM) and TRAIL (e.g., 10–100 ng/mL) .
- Measure cytotoxicity via crystal violet assay and apoptosis markers (e.g., caspase-3 cleavage) .
- Confirm MAPK activation via Western blotting for phospho-ERK/JNK/p38 and ROS levels using H2O2 probes .
Q. How does this compound’s lack of PI3K inhibition distinguish it structurally and functionally from LY294002?
While this compound is a structural analog of LY294002, it lacks PI3K inhibitory activity due to modifications in the morpholine ring. Researchers should:
Q. What standardized in vitro protocols are recommended for assessing this compound’s effects on ion channels in insulinoma cells?
For K<sup>+</sup> current blockade in MIN6 cells:
- Use patch-clamp electrophysiology with this compound (IC50 = 64.6 ± 9.1 μM) applied extracellularly .
- Include positive controls (e.g., tolbutamide for KATP channels) and measure reversibility via washout experiments .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s IC50 values across different cell lines or experimental conditions?
Discrepancies may arise from cell-specific expression of targets (e.g., ion channels, death receptors) or assay conditions. Mitigation strategies:
- Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Compare dose-response curves across multiple cell lines (e.g., SHEP-1, MIN6, PC-3) using identical assay parameters .
- Use orthogonal methods (e.g., electrophysiology for ion channels vs. apoptosis assays for TRAIL synergy) .
Q. What experimental designs are optimal for studying this compound’s in vivo antitumor efficacy while minimizing off-target effects?
- Use xenograft models (e.g., PC-3 prostate cancer cells in immunodeficient mice) with this compound administered at 10 mg/kg/day via intraperitoneal injection .
- Monitor tumor volume biweekly and validate target engagement via immunohistochemistry for MAPK activation or DR5 expression .
- Include pharmacokinetic analysis to assess bioavailability and tissue distribution .
Q. How can researchers investigate the cross-talk between this compound-induced ROS production and other apoptotic pathways (e.g., mitochondrial vs. extrinsic pathways)?
- Combine this compound with ROS scavengers (e.g., NAC) and measure apoptosis via flow cytometry (Annexin V/PI) .
- Knock down key mediators (e.g., Bax/Bak for mitochondrial pathway, FADD for extrinsic pathway) using siRNA and assess TRAIL synergy .
- Use transcriptomic profiling (RNA-seq) to identify this compound-modulated genes in apoptotic pathways .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with TRAIL or other agents?
- Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy) .
- Validate results with Bliss independence or isobologram models .
- Include replicate experiments (n ≥ 3) and report mean ± SEM with ANOVA for dose-dependent effects .
Q. How should researchers address variability in this compound’s solubility and stability during long-term in vitro assays?
- Prepare fresh stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation .
- Confirm stability via HPLC at 24/48-hour intervals under assay conditions (e.g., 37°C, 5% CO2) .
- Use cell-free systems (e.g., kinase assays) to isolate compound stability from cellular metabolism effects .
Data Interpretation and Knowledge Gaps
Q. What strategies can reconcile this compound’s pro-apoptotic effects in cancer cells with its potential cytoprotective roles in other contexts?
Q. How can researchers leverage this compound’s structural features to design next-generation analogs with improved specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
